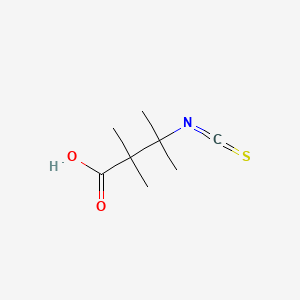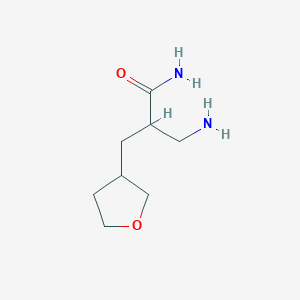![molecular formula C6H11ClFN B15327654 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15327654.png)
6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Fluoromethyl)-3-azabicyclo[310]hexane hydrochloride is a chemical compound that belongs to the class of bicyclic amines It is characterized by a bicyclo[310]hexane core structure with a fluoromethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi), leading to the formation of the bicyclic structure through an SN2 process . The reaction conditions often require low temperatures and anhydrous solvents to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for achieving consistent quality and yield in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, leading to the formation of more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., n-BuLi), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a ligand for various receptors, including nicotinic acetylcholine receptors. It may serve as a lead compound for the development of new therapeutic agents.
Organic Synthesis: Its unique bicyclic structure makes it a valuable building block for the synthesis of complex organic molecules.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions involving bicyclic amines.
Mécanisme D'action
The mechanism of action of 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, as a nicotinic acetylcholine receptor antagonist, it binds to the receptor and inhibits its activity, leading to downstream effects on neurotransmission and cellular signaling . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride can be compared with other similar compounds, such as:
Ropanicant (SUVN-911): Another bicyclic amine with a similar core structure but different functional groups.
Bicyclo[2.1.1]hexane Derivatives: Compounds with a different bicyclic framework but similar reactivity and applications.
The uniqueness of this compound lies in its specific fluoromethyl substitution, which imparts distinct chemical and biological properties compared to other bicyclic amines.
Propriétés
IUPAC Name |
6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN.ClH/c7-1-4-5-2-8-3-6(4)5;/h4-6,8H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDSLCOFKNCANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CF)CN1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azabicyclo[2.2.1]heptane-5,6-diol](/img/structure/B15327594.png)







![Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B15327646.png)


